molecular formula C11H15NO2 B13320781 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B13320781
M. Wt: 193.24 g/mol
InChI Key: FTKSXRWLUFMALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, and a propanoic acid moiety attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylpyridine.

    Alkylation: The 3,5-dimethylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety at the 2-position.

    Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated pyridines, aminopyridines.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: A precursor in the synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid.

    2-(3,5-Dimethylpyridin-2-yl)ethanol: A related compound with an ethanol moiety instead of a propanoic acid group.

    2-(3,5-Dimethylpyridin-2-yl)acetic acid: Similar structure with an acetic acid moiety.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the propanoic acid group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)9(12-6-7)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14)

InChI Key

FTKSXRWLUFMALC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C)(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.